Fenproporex, (-)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

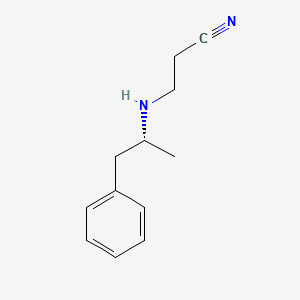

It was developed in the 1960s and is primarily used as an appetite suppressant for the treatment of obesity . Fenproporex is metabolized into amphetamine in the body, which contributes to its stimulant effects . Despite its effectiveness, it has been withdrawn in many countries due to concerns about abuse and addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenproporex can be synthesized through a multi-step process involving the reaction of phenylpropanolamine with cyanogen bromide to form the intermediate compound, which is then reacted with ammonia to produce Fenproporex . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods

Industrial production of Fenproporex follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common in the analysis and purification stages .

Chemical Reactions Analysis

Types of Reactions

Fenproporex undergoes several types of chemical reactions, including:

Oxidation: Fenproporex can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Fenproporex can undergo substitution reactions, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in the reactions involving Fenproporex include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile .

Major Products Formed

The major products formed from the reactions of Fenproporex include amphetamine and other metabolites that retain some of the stimulant properties of the parent compound .

Scientific Research Applications

Fenproporex has been extensively studied for its applications in various fields:

Mechanism of Action

Fenproporex exerts its effects primarily through its metabolism into amphetamine, which then acts on the central nervous system. Amphetamine increases the release of norepinephrine and dopamine, leading to increased alertness, reduced appetite, and enhanced mood . The molecular targets involved include the norepinephrine and dopamine transporters, which are inhibited by amphetamine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Amphetamine: Shares a similar chemical structure and mechanism of action but is more potent and has a higher potential for abuse.

Methamphetamine: Another stimulant with a similar structure but significantly higher potency and abuse potential.

Diethylpropion: Used as an appetite suppressant but has a different chemical structure and a lower potential for abuse.

Uniqueness of Fenproporex

Fenproporex is unique in that it is metabolized into amphetamine, providing a delayed stimulant effect. This property makes it distinct from other appetite suppressants that do not produce active metabolites . Additionally, its use in combination with other compounds to create “rainbow diet pills” highlights its versatility in weight loss treatments .

Properties

CAS No. |

37577-20-1 |

|---|---|

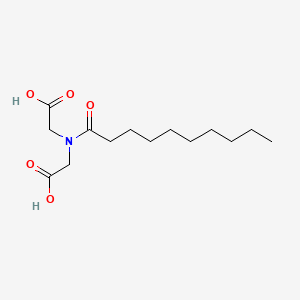

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-[[(2R)-1-phenylpropan-2-yl]amino]propanenitrile |

InChI |

InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m1/s1 |

InChI Key |

IQUFSXIQAFPIMR-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NCCC#N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

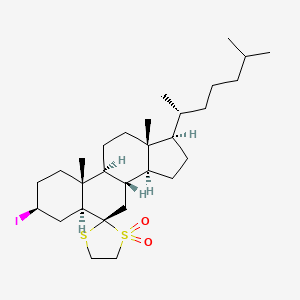

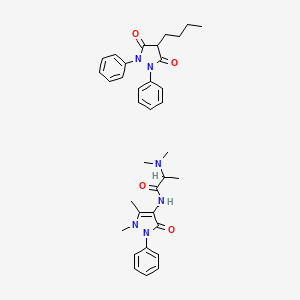

![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)